1,3,5-Trinitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insoluble in water

Soluble in alcohol and ether

6.2 g/100 g benzene; 4.9 g/100 g methanol; 1.9 g/100 g alcohol; 0.25 g/100 g carbon disulfide; 1.5 g/100 g ether; 0.05 g/100 g petroleum ether. Freely soluble in dilute sodium sulfite

Slightly soluble in ethanol, ethyl ether, carbon disulfide; soluble in benzene, chloroform, pyrene; very soluble in acetone, toluene

Synonyms

Canonical SMILES

,5-Trinitrobenzene (TNB) in Environmental Science

TNB is a contaminant found in soil and water at locations with a history of military activity [National Center for Biotechnology Information, ]. Research in this area investigates the impact of TNB on ecosystems and potential pathways for biodegradation.

,5-Trinitrobenzene (TNB) in Toxicology

Studies examine the health effects of TNB exposure. Animal studies suggest TNB can disrupt blood oxygen transport and cause anemia [Centers for Disease Control and Prevention, ]. Research is ongoing to determine the long-term health effects of TNB exposure in humans.

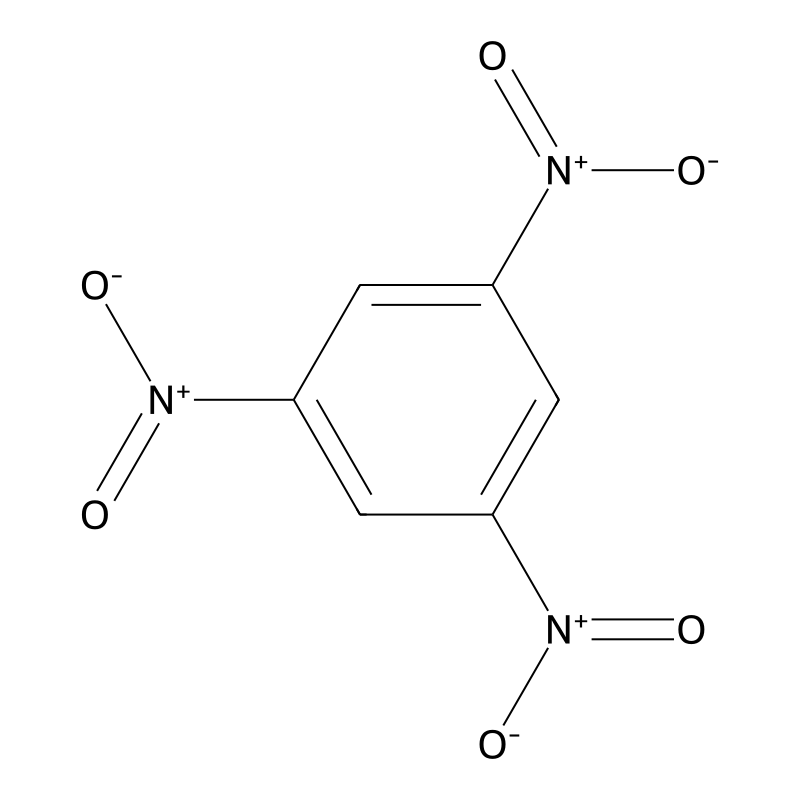

1,3,5-Trinitrobenzene is an aromatic compound with the chemical formula C₆H₃N₃O₆. It is one of the three isomers of trinitrobenzene, characterized by the presence of three nitro groups (-NO₂) attached to the benzene ring at the 1, 3, and 5 positions. This compound appears as a pale yellow solid and is known for its high explosive properties, making it more potent than trinitrotoluene (TNT) but also more expensive to produce. Due to its explosive nature, 1,3,5-trinitrobenzene has been utilized in various military and commercial applications, particularly in explosives and pyrotechnics .

- Reduction: The reduction of 1,3,5-trinitrobenzene yields 1,3,5-triaminobenzene. This intermediate can further be transformed into other compounds such as phloroglucinol .

- Formation of Charge-Transfer Complexes: It can form charge-transfer complexes with electron-rich arenes, which are significant in various synthetic applications .

- Substitution Reactions: The compound can undergo nucleophilic substitution reactions with various nucleophiles including alcoholates and amines .

1,3,5-Trinitrobenzene is synthesized through several methods:

- Decarboxylation Process: The most common method involves the decarboxylation of 2,4,6-trinitrobenzoic acid. This reaction typically requires high temperatures and specific catalysts to facilitate the removal of carbon dioxide from the precursor compound .

- Nitration Reactions: Another method involves nitrating benzene or other derivatives under controlled conditions to introduce multiple nitro groups onto the aromatic ring .

Uniqueness of 1,3,5-Trinitrobenzene

1,3,5-Trinitrobenzene is unique due to its specific arrangement of nitro groups that contribute to its enhanced explosive characteristics compared to similar compounds like trinitrophenol and trinitrotoluene. Its ability to form charge-transfer complexes also sets it apart from other nitroaromatic compounds.

Research on interaction studies involving 1,3,5-trinitrobenzene has focused on its reactivity with various nucleophiles. These studies have revealed that the compound can engage in complexation reactions with different organic molecules. For instance:

- Nucleophilic Substitution: The interactions with alcoholates have been analyzed to understand how substituents can replace nitro groups under specific conditions .

- Charge Transfer Complexes: Studies have also explored how 1,3,5-trinitrobenzene forms charge-transfer complexes with electron-rich substrates in nonpolar solvents .

Physical Description

Trinitrobenzene, [dry] appears as a high explosive. Easily ignited and burns vigorously when dry. Insoluble in water. Will burn when wet, though may be difficult to ignite. Produces toxic oxides of nitrogen during combustion. May explode under exposure to heat or fire. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments.

"Trinitrobenzene, wetted, with not less than 10% water by mass" is a yellowish moist mass of crystals or a slurry. An explosive, but wetting lowers the risk of detonation. Dangerously explosive if allowed to dry out. The dry compound has a melting point of 122.5°C and is only slightly soluble in water (40 mg / L at 20°C). Store tightly sealed (to protect from drying out) in a cool, ventilated place, away from acute fire hazards and easily oxidized materials. May be toxic by ingestion.

Color/Form

Rhombic plates from benzene; leaflets from water

Orthorhombic bipyramidal plates from glacial acetic acid

XLogP3

Boiling Point

315 °C

Density

LogP

log Kow = 1.18

Odor

Melting Point

121.3 °C

UNII

GHS Hazard Statements

mass explosion hazard [Danger Explosives];

H300: Fatal if swallowed [Danger Acute toxicity, oral];

H310: Fatal in contact with skin [Danger Acute toxicity, dermal];

H330: Fatal if inhaled [Danger Acute toxicity, inhalation];

H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

Vapor Pressure

6.44X10-6 mm Hg at 25 °C (extrapolated)

Pictograms

Explosive;Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

Associated Chemicals

Wikipedia

Use Classification

Methods of Manufacturing

From trinitrotoluene by removal of methyl group.

The nitration of benzene to a monoderivative occurs readily in yields as high as 98% when a mixture of concentrated nitric and sulfuric acids is used at 50-55 °C. ... With a mixture of fuming nitric and fuming sulfuric acids, 1,3,5-trinitrobenzene can be obtained.

1,3-Dinitrobenzene may be further nitrated with strong mixed acid, extensive (dangerous) side reactions occur and the yield of 1,3,5-trinitrobenzene is low. The preferred synthesis is by decarboxylation of 2,4,6-trinitrobenzoic acid (obtained from TNT by oxidation with chromic acid) by heating in aqueous medium.

General Manufacturing Information

S - indicates a substance that is identified in a final Significant New Use Rule.

Trinitrobenzene occurs as a by-product of trinitrotoluene (TNT) production and as a contaminant in water systems where it is formed by photolysis of TNT. It is not biodegraded readily and thus occurs in water, in TNT production waste disposal sites, and in soils at many military installations. It is not manufactured except for research purposes.

Analytic Laboratory Methods

Method: EPA-RCA 8270D; Procedure: gas chromatography/mass spectrometry; Analyte: 1,3,5-trinitrobenzene; Matrix: solid waste matrices, soils, air sampling media and water; Detection Limit: not provided.

Method: EPA-RCA 8330B; Procedure: high performance liquid chromatography using a dual wavelength ultraviolet detector; Analyte: 1,3,5-trinitrobenzene; Matrix: water, soils and sediment; Detection Limit: not provided.

Method: USGS-NWQL O-1124-94; Procedure: high performance liquid chromatography; Analyte: 1,3,5-trinitrobenzene; Matrix: water; Detection Limit: 0.19 ug/L.

For more Analytic Laboratory Methods (Complete) data for 1,3,5-Trinitrobenzene (6 total), please visit the HSDB record page.

Storage Conditions

Dates

Anti-Inflammatory Effect of Crude

Nalan Gülşen Ünal, Ayşegül Kozak, Sibel Karakaya, Nevin Oruç, Burcu Barutçuoğlu, Çağdaş Aktan, Murat Sezak, Ahmet Ömer ÖzütemizPMID: 31702423 DOI: 10.1089/jmf.2019.0124

Abstract

known as bitter melon (BM), is a plant that belongs to the family Cucurbitaceae. Aims of this study are to investigate the anti-inflammatory effect of crude BM extract on 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced experimental colitis model in rat. It was also aimed to determine the content and bioaccessibility of carotenoids of BM. BM was purchased from local markets in Izmir, Turkey. Fruits of BM were lyophilized, powdered, and used in the experiment. Carotenoids were determined by high-performance liquid chromatography. To determine the bioaccessibility of-carotene,

digestion was performed. Wistar albino rats were divided into four groups: group A (BM+TNBS), group B (BM), group C (TNBS), and group D (control). BM solution was given 300 mg/(kg·day) for 6 weeks orally. Colitis was induced by 0.25 mL of a solution containing 100 mg/kg 5% (w/v) TNBS in 50% ethanol (w/v) intrarectally after 6 weeks. After sacrification, macroscopic and microscopic evaluations were performed. Myeloperoxidase, cytokines levels (interleukin-17 [IL-17], TNF-alpha, and interleukin-10 [IL-10]) were measured in serum and colonic samples by ELISA test. Institutional Animal Ethics Committee approval was obtained. Total carotenoid content of BM was determined 11.7 mg/g dry weight as

-carotene equivalents. Bioaccessibility of total carotenoids was determined as 2.1% with

digestion. Pretreatment with crude BM extract significantly reduced weight loss, macroscopic, and microscopic colitis damages in colonic samples (

= .000), (

= .015), and (

= .026), respectively. Serum anti-inflammatory cytokine IL-10 increased significantly in both treatment groups (

= .000). BM is a rich source of carotenoids, but the bioaccessibility of its carotenoids is low. This study displays that BM has protective anti-inflammatory effects on TNBS-induced colitis.

A New Rat Model of Pouchitis After Proctocolectomy and Ileal Pouch-Anal Anastomosis Using 2,4,6-Trinitrobenzene Sulfonic Acid

Kai-Yu Li, Xin Wang, Gang Liu, An-Qi He, Zi-Cheng Zheng, Xin-Yu Zhao, Tong LiuPMID: 32424688 DOI: 10.1007/s11605-020-04642-2

Abstract

Pouchitis is a common complication after ileal pouch-anal anastomosis (IPAA) in patients with ulcerative colitis. However, an ideal model remains lacking. Therefore, we aimed to establish an appropriate model resembling human pouchitis.Sprague-Dawley rats were randomly assigned to five groups: TNBS group, DSS group, NS group (following IPAA procedure, administrated with TNBS enema, DSS orally, normal saline enema, respectively), NI group (underwent IPAA), and sham group (underwent switch abdominal surgery). General status, weight change, hematochezia, and fecal scores were recorded. Fecal microbiota were counted under a microscope and analyzed by 16S rRNA gene high-throughput sequencing. Specimens of ileal pouch and small intestine (proximal, mid, distal) were collected to evaluate myeloperoxidase and occludin expression by immunohistochemistry and mRNA expression of pro-inflammatory markers by PCR.

General status, hematochezia, fecal score, and increased mRNA expression of interleukin-6 and TNF-α in the TNBS group were similar to those in the DSS group, whereas the TNBS-induced model displayed a more stable weight change and more serious dysbacteriosis, not only was fecal bacterial diversity reduced, the dominant microbiota was altered. Histopathology scores of the distal small intestine in the TNBS group were lower compared with those in the DSS group (P < 0.05). A significant difference in myeloperoxidase and occludin expression in the small intestine was also detected between the TNBS and DSS groups.

Our model mimicked the characteristics of human pouchitis and avoided potential side effects in the small intestine, and thus could be employed for further research.

Elevated expression of the leptin receptor ob‑R may contribute to inflammation in patients with ulcerative colitis

Yan-Ming Tian, Si-Yu Tian, Dong Wang, Fang Cui, Xiang-Jian Zhang, Yi ZhangPMID: 31702041 DOI: 10.3892/mmr.2019.10720

Abstract

The effect of leptin on ulcerative colitis (UC) has been controversial. The present study aimed to investigate the role of leptin and its receptor ob‑R in UC and the underlying mechanism of this role. The level of serum leptin and the protein expression of the leptin receptor ob‑R in the colonic mucosa were determined in patients with UC. Experimental colitis was induced through intrarectal administration of 2,4,6‑trinitrobenzene sulfonic acid (TNBS) in leptin receptor‑deficient Zucker rats (LR‑D). The body weight, disease activity index, colon length, and macroscopic and histopathological appearance were evaluated. Furthermore, the myeloperoxidase (MPO) enzyme activity and cytokine levels in colon tissues were also determined. The expression of the signal transducer and activator of transcription 3 (STAT3), phosphorylated STAT3 (p‑STAT3), nuclear factor (NF)‑κB‑p65, and Ras homolog gene family member A (RhoA) proteins in colon tissues was assessed. The results revealed that the expression of the leptin receptor ob‑R was increased in the colonic mucosa but the serum leptin level was not altered in patients with UC compared with healthy volunteers. The severity of experimental colitis, represented by body weight loss, disease activity index, colon length, and macroscopic and histological changes, was ameliorated in LR‑D rats compared with the wild‑type (WT) rats. Moreover, the MPO activity; levels of cytokines including interleukin (IL)‑1β, IL‑6, and tumor necrosis factor‑α; and expression of p‑STAT3, NF‑κB, and RhoA proteins were reduced in colon tissues of LR‑D rats compared with WT rats. In conclusion, activation of the leptin receptor ob‑R is an important pathogenic mechanism of UC, and leptin receptor deficiency may provide resistance against TNBS‑induced colitis by inhibiting the NF‑κB and RhoA signaling pathways.Photolysis of 2,4,6-trinitrotoluene in seawater and estuary water: Impact of pH, temperature, salinity, and dissolved organic matter

Dianne J Luning Prak, James E T Breuer, Evelyn A Rios, Erin E Jedlicka, Daniel W O'SullivanPMID: 27871626 DOI: 10.1016/j.marpolbul.2016.10.073

Abstract

The influence of salinity, pH, temperature, and dissolved organic matter on the photolysis rate of 2,4,6-trinitrotoluene (TNT) in marine, estuary, and laboratory-prepared waters was studied using a Suntest CPS+® solar simulator equipped with optical filters. TNT degradation rates were determined using HPLC analysis, and products were identified using LC/MS. Minimal or no TNT photolysis occurred under a 395-nm long pass filter, but under a 295-nm filter, first-order TNT degradation rate constants and apparent quantum yields increased with increasing salinity in both natural and artificial seawater. TNT rate constants increased slightly with increasing temperature (10 to 32°C) but did not change significantly with pH (6.4 to 8.1). The addition of dissolved organic matter (up to 5mg/L) to ultrapure water, artificial seawater, and natural seawater increased the TNT photolysis rate constant. Products formed by TNT photolysis in natural seawater were determined to be 2,4,6-trinitrobenzaldehyde, 1,3,5-trinitrobenzene, 2,4,6-trinitrobenzoic acid, and 2-amino-4,6-dinitrobenzoic acid.Tangeretin Inhibits IL-12 Expression and NF-κB Activation in Dendritic Cells and Attenuates Colitis in Mice

Su-Hyeon Eun, Je-Te Woo, Dong-Hyun KimPMID: 27806407 DOI: 10.1055/s-0042-119074

Abstract

In the preliminary study, tangeretin (5,6,7,8,4'-pentamethoxy flavone), a major constituent of the pericarp ofsp., inhibited TNF-

, IL-12, and IL-23 expression and nuclear factor kappa-B activation in lipopolysaccharide-stimulated dendritic cells; however, it did not affect IL-10 expression. Furthermore, tangeretin (5, 10, and 20 µM) suppressed the activation and translocation of nuclear factor kappa-B (p65) into the nuclei

by inhibiting the binding of lipopolysaccharide on dendritic cells. Oral administration of tangeretin (10 and 20 mg/kg) suppressed the inflammatory responses, such as nuclear factor kappa-B and mitogen-activated protein kinase activation and myeloperoxidase activity, in the colon of mice with 2,4,6-trinitrobenzene sulfonic acid-induced colitis. Tangeretin increased 2,4,6-trinitrobenzene sulfonic acid-suppressed expression of tight junction proteins occludin, claudin-1, and ZO-1. Tangeretin also inhibited 2,4,6-trinitrobenzene sulfonic acid-induced differentiation of Th1 and Th17 cells as well as the expression of T-bet, ROR

t, interferon-

, IL-12, IL-17, and TNF-

. However, tangeretin increased 2,4,6-trinitrobenzene sulfonic acid-suppressed differentiation of regulatory T cells as well as the expression of Foxp3 and IL-10. These results suggest that oral administration of tangeretin may attenuate colitis by suppressing IL-12 and TNF-

expression and nuclear factor kappa-B activation through the inhibition of lipopolysaccharide binding on immune cells such as dendritic cells.

A polymeric diet rich in transforming growth factor beta 2 does not reduce inflammation in chronic 2,4,6-trinitrobenzene sulfonic acid colitis in pre-pubertal rats

Claire Dupont-Lucas, Rachel Marion-Letellier, Mathilde Pala, Charlène Guerin, Asma Amamou, Marine Jarbeau, Christine Bôle-Feysot, Lionel Nicol, Amelyne David, Moutaz Aziz, Elodie Colasse, Céline Savoye-Collet, Guillaume SavoyePMID: 33302890 DOI: 10.1186/s12876-020-01574-8

Abstract

Pediatric Crohn's disease is characterized by a higher incidence of complicated phenotypes. Murine models help to better understand the dynamic process of intestinal fibrosis and test therapeutic interventions. Pre-pubertal models are lacking. We aimed to adapt a model of chronic colitis to pre-pubertal rats and test if a polymeric diet rich in TGF-β2 could reduce TNBS-induced intestinal inflammation and fibrosis.Colitis was induced in 20 five-week-old Sprague-Dawley male rats by weekly rectal injections of increasing doses of TNBS (90 mg/kg, 140 mg/kg and 180 mg/kg) for 3 weeks, while 10 controls received phosphate-buffered saline. Rats were anesthetized using ketamine and chlorpromazine. After first administration of TNBS, 10 rats were fed exclusively MODULEN IBD® powder, while remaining rats were fed breeding chow. Colitis was assessed one week after last dose of TNBS by histopathology and magnetic resonance colonography (MRC).

Histological inflammation and fibrosis scores were higher in TNBS group than controls (p < 0.05 for both). MRC showed increased colon wall thickness in TNBS group compared to controls (p < 0.01), and increased prevalence of strictures and target sign (p < 0.05). Colon expression of COL1A1, CTGF, α-SMA and COX-2 did not differ between TNBS rats and controls. TNBS colitis was not associated with growth failure. Treatment with MODULEN IBD® was associated with growth failure, increased colon weight/length ratio (p < 0.01), but did not affect histological scores or MRI characteristics. Colon expression of α-SMA was significantly lower in the MODULEN group versus controls (p = 0.005).

Features of chronic colitis were confirmed in this model, based on MRC and histopathology. Treatment with MODULEN did not reverse inflammation or fibrosis.

Experimental determination of solvent-water partition coefficients and Abraham parameters for munition constituents

Yuzhen Liang, Dave T F Kuo, Herbert E Allen, Dominic M Di ToroPMID: 27448756 DOI: 10.1016/j.chemosphere.2016.07.028

Abstract

There is concern about the environmental fate and effects of munition constituents (MCs). Polyparameter linear free energy relationships (pp-LFERs) that employ Abraham solute parameters can aid in evaluating the risk of MCs to the environment. However, poor predictions using pp-LFERs and ABSOLV estimated Abraham solute parameters are found for some key physico-chemical properties. In this work, the Abraham solute parameters are determined using experimental partition coefficients in various solvent-water systems. The compounds investigated include hexahydro-1,3,5-trinitro-1,3,5-triazacyclohexane (RDX), octahydro-1,3,5,7-tetranitro-1,3,5,7-tetraazacyclooctane (HMX), hexahydro-1-nitroso-3,5-dinitro-1,3,5-triazine (MNX), hexahydro-1,3,5-trinitroso-1,3,5-triazine (TNX), hexahydro-1,3-dinitroso-5- nitro-1,3,5-triazine (DNX), 2,4,6-trinitrotoluene (TNT), 1,3,5-trinitrobenzene (TNB), and 4-nitroanisole. The solvents in the solvent-water systems are hexane, dichloromethane, trichloromethane, octanol, and toluene. The only available reported solvent-water partition coefficients are for octanol-water for some of the investigated compounds and they are in good agreement with the experimental measurements from this study. Solvent-water partition coefficients fitted using experimentally derived solute parameters from this study have significantly smaller root mean square errors (RMSE = 0.38) than predictions using ABSOLV estimated solute parameters (RMSE = 3.56) for the investigated compounds. Additionally, the predictions for various physico-chemical properties using the experimentally derived solute parameters agree with available literature reported values with prediction errors within 0.79 log units except for water solubility of RDX and HMX with errors of 1.48 and 2.16 log units respectively. However, predictions using ABSOLV estimated solute parameters have larger prediction errors of up to 7.68 log units. This large discrepancy is probably due to the missing R2NNO2 and R2NNO2 functional groups in the ABSOLV fragment database.Therapeutic effects of kefir grain Lactobacillus-derived extracellular vesicles in mice with 2,4,6-trinitrobenzene sulfonic acid-induced inflammatory bowel disease

M K Seo, E J Park, S Y Ko, E W Choi, S KimPMID: 30100498 DOI: 10.3168/jds.2018-15014

Abstract

Kefir is a fermented product from yeast and lactic acid bacteria, and has been associated with various health benefits including relieving inflammatory bowel disease. Recently, it has been shown that gram-positive bacteria produce extracellular vesicles (EV). The EV could be appearing as potentially important mediators of cell to cell interaction. In this study, we explored the role of kefir grain Lactobacillus-derived EV in modulating inflammation responses via alleviating the production of inflammatory cytokines in tumor necrosis factor-α (TNF-α)-induced inflammation in Caco-2 cells and the 2,4,6-trinitrobenzene sulfonic acid-induced inflammatory bowel disease mouse model. Kefir-derived Lactobacillus EV were isolated by ultracentrifugation of the culture medium of 3 different kefir-derived strains (i.e., Lactobacillus kefir, Lactobacillus kefiranofaciens, and Lactobacillus kefirgranum). Nanoparticle tracking analysis showed that the size of isolated kefir-derived Lactobacillus EV was within 80 to 400 nm, and kefir-derived Lactobacillus EV uptake into recipient Caco-2 cells was confirmed by fluorescence labeling. Treatment of each kefir-derived Lactobacillus EV onto TNF-α-stimulated Caco-2 cells significantly reduced the level of both mRNA expression and secretion of IL-8, and Western blot analysis revealed that such an effect was related to inhibition of TNF-α signaling mediated by reducing the phosphorylation of p65, a subunit of NF-kB. Subsequent administration of kefir-derived Lactobacillus EV into inflammatory bowel disease-induced mice significantly alleviated the body weight loss and rectal bleeding, and enhanced stool consistency. Histological examination showed that kefir-derived Lactobacillus EV substantially reduced the infiltration of transmural leukocytes and loss of goblet cells within the colon, and the serum level of myeloperoxidase was significantly lower in the EV-treated group than control group. Our study demonstrates that kefir-derived Lactobacillus EV can be potentially used for developing innovative strategies for alleviating inflammatory bowel disease.Methods of Inducing Inflammatory Bowel Disease in Mice

Byoungwook Bang, Lenard M LichtenbergerPMID: 26995548 DOI: 10.1002/0471141755.ph0558s72

Abstract

Animal models of experimentally induced inflammatory bowel disease (IBD) are useful for understanding more about the mechanistic basis of the disease, identifying new targets for therapeutic intervention, and testing novel therapeutics. This unit provides detailed protocols for five widely used mouse models of experimentally induced intestinal inflammation: chemical induction of colitis by dextran sodium sulfate (DSS), hapten-induced colitis via 2,4,6-trinitrobenzene sulfonic acid (TNBS), Helicobacter-induced colitis in mdr1a(-/-) mice, the CD4(+) CD45RB(hi) SCID transfer colitis model, and the IL-10(-/-) colitis model. © 2016 by John Wiley & Sons, Inc.Kynurenine plays an immunosuppressive role in 2,4,6-trinitrobenzene sulfate-induced colitis in mice

Chieko Tashita, Masato Hoshi, Akihiro Hirata, Kentaro Nakamoto, Tatsuya Ando, Takayuki Hattori, Yasuko Yamamoto, Hiroyuki Tezuka, Hiroyuki Tomita, Akira Hara, Kuniaki SaitoPMID: 32206003 DOI: 10.3748/wjg.v26.i9.918

Abstract

Inflammatory bowel disease, such as Crohn's disease and ulcerative colitis, is characterized by chronic intestinal inflammation leading to intestinal mucosal damage. Inflammatory bowel disease causes dysregulation of mucosal T cell responses, especially the responses of CD4T cells. Previously, we demonstrated that indoleamine-2,3-dioxygenase plays an immunosuppressive role in 2,4,6-trinitrobenzene sulfate (TNBS)-induced colitis. Although indoleamine-2,3-dioxygenase exerts immunosuppressive effects by altering the local concentration of tryptophan (Trp) and immunomodulatory Trp metabolites, the specific changes in immune regulation during colitis caused by Trp metabolites and its related enzymes remain unclear.

To investigate role of kynurenine 3-monooxygenase (KMO) in TNBS-induced colitis and involvement of Trp metabolites in maintenance of intestinal homeostasis.

Colitis was induced in eight-week-old male KMO

or KMO

mice of C57BL/6N background using TNBS. Three days later, the colon was used for hematoxylin-eosin staining for histological grading, immunohistochemical or immunofluorescence staining for KMO, cytokines, and immune cells. Inflammatory and anti-inflammatory cytokines were measured using quantitative RT-PCR, and kynurenine (Kyn) pathway metabolites were measured by high-performance liquid chromatography. The cell proportions of colonic lamina propria and mesenteric lymph nodes were analyzed by flow cytometry.

KMO expression levels in the colonic mononuclear phagocytes, including dendritic cells and macrophages increased upon TNBS induction. Notably, KMO deficiency reduced TNBS-induced colitis, resulting in an increased frequency of Foxp3

regulatory T cells and increased mRNA and protein levels of anti-inflammatory cytokines, including transforming growth factor-β and interleukin-10.

Absence of KMO reduced TNBS-induced colitis

generation of Foxp3

regulatory T cells by producing Kyn. Thus, Kyn may play a therapeutic role in colon protection during colitis.